5-(Benzylsulfamoyl)-2-methylbenzoic acid
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Overview
Description
5-(Benzylsulfamoyl)-2-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzylsulfamoyl group attached to the 5-position of a 2-methylbenzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzylsulfamoyl)-2-methylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylbenzoic acid and benzylamine.
Formation of Benzylsulfamoyl Group: Benzylamine is reacted with chlorosulfonic acid to form benzylsulfamoyl chloride.
Coupling Reaction: The benzylsulfamoyl chloride is then coupled with 2-methylbenzoic acid in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(Benzylsulfamoyl)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the benzylsulfamoyl group to a benzylamine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylsulfamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
5-(Benzylsulfamoyl)-2-methylbenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Benzylsulfamoyl)-2-methylbenzoic acid involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(Benzylsulfamoyl)-2-chlorobenzoic acid
- 5-(Benzylsulfamoyl)-2-nitrobenzoic acid
- 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid
Comparison
Compared to these similar compounds, 5-(Benzylsulfamoyl)-2-methylbenzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. For instance, the presence of a methyl group at the 2-position can affect the compound’s steric and electronic properties, potentially enhancing its stability and interaction with biological targets.
Properties
IUPAC Name |
5-(benzylsulfamoyl)-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11-7-8-13(9-14(11)15(17)18)21(19,20)16-10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLYHBJRTHVJIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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